molecular formula C12H23NO3 B1477345 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid CAS No. 2097950-41-7

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B1477345
CAS No.: 2097950-41-7
M. Wt: 229.32 g/mol
InChI Key: XFZLNIBNWILTFL-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Interactions

  • Interaction with 1,2-Diaminoimidazoles : Studies have shown interactions of ethoxymethylene-containing derivatives with 1,2-diaminoimidazoles, leading to various products like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and ethyl ester 2-((2-emino-4-phenyl-1Н-imidazole-1-yl)amino)-2-cyano-2-propanoic acid. Such interactions highlight the reactivity of ethoxymethylene groups in synthesizing complex molecules, potentially applicable in pharmaceutical chemistry (Vandyshev et al., 2015).

  • PPARgamma Agonists : Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists has explored the structure-activity relationship around the phenyl alkyl ether moiety. This includes the synthesis of potent and selective PPARgamma agonists with improved aqueous solubility, indicating the potential application of such compounds in developing therapeutic agents (Collins et al., 1998).

  • Lignans and Phenols : The isolation of various phenols and lignans from Chenopodium album, including compounds like cinnamic acid and ferulic acid, suggests the potential for these compounds in pharmacological and chemical applications (Cutillo et al., 2006).

Potential Applications

  • Synthetic Methodology : The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from related starting materials demonstrates advanced synthetic methodologies that could be applied in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Dan-shen, 2009).

  • Antinociceptive Activity : Studies on derivatives of related compounds have shown potential antinociceptive activity, indicating possible applications in pain management and the development of new analgesic compounds (Rádl et al., 1999).

Properties

IUPAC Name

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-4-16-9-12(3)5-7-13(8-6-12)10(2)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZLNIBNWILTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 2
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
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2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
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2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 5
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 6
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

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